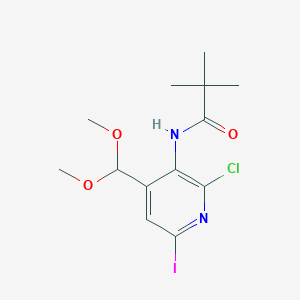
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Vue d'ensemble
Description
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide, also known as CIP, is a synthetic compound used in scientific research. CIP is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the regulation of inflammation, and CIP has been used to study its role in various physiological processes. CIP has been used in a variety of scientific research applications, including studies of inflammation, cell signaling, and cancer.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Studies on similar compounds focus on chemical synthesis and modification for various applications, including the development of pharmaceuticals and materials science. For example, the synthesis of complex molecules through regioselective metalation using pivaloyl as a directing group highlights the importance of precise chemical modifications in creating compounds with desired properties and activities (Straub, 1993).
Biological Applications
Research on compounds with structural similarities includes their use in therapeutic applications, such as cystic fibrosis therapy, where specific correctors are designed to improve cellular processing of defective proteins (Yu et al., 2008). This indicates the potential of such compounds in addressing complex biological challenges.
Material Science and Coordination Chemistry
In materials science, the formation of heterometallic coordination polymers from pivalate blocks and their properties, such as sorption and catalytic activities, are of significant interest (Sotnik et al., 2015). These studies illustrate the utility of chemical compounds in developing materials with specific functionalities.
Photophysical Properties
The study of photophysical properties of amidate-bridged Pt(bpy) dimers linked to Ru(bpy)3(2+) derivatives (Hirahara et al., 2011) showcases the exploration of compounds for their potential in photochemical applications, including light-activated processes and materials.
Propriétés
IUPAC Name |
N-[2-chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClIN2O3/c1-13(2,3)12(18)17-9-7(11(19-4)20-5)6-8(15)16-10(9)14/h6,11H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUNRCWWDRWFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1C(OC)OC)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



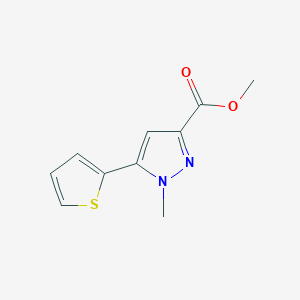
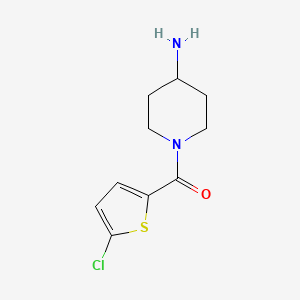
![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)
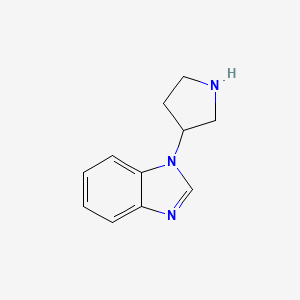
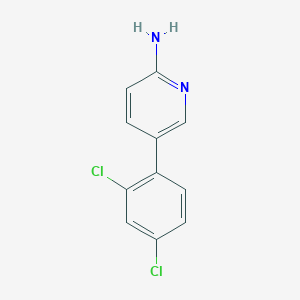
![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)
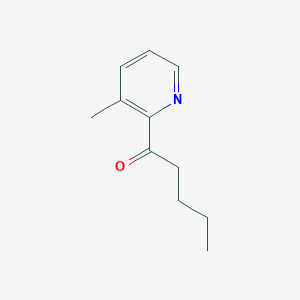
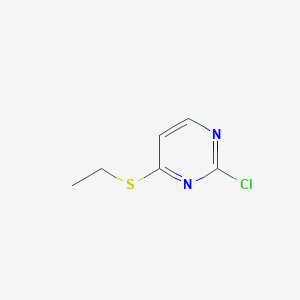
![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)



![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)